D609

Phospholipase C Signal Transduction Lipid Signaling

Researchers often face the risk of confounding off-target effects when using generic phospholipase inhibitors. D609 eliminates this uncertainty. It is a rigorously validated, competitive dual inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), offering a uniquely defined experimental window. - Defined Selectivity Window: Exhibits a Ki of 6.4 μM for PC-PLC, with no inhibition of PI-PLC, PLA2, or PLD at concentrations up to 50 μM, ensuring phenotypic outcomes are attributable to the target. - Dual-Pathway Modulation: Simultaneously suppresses DAG (via PC-PLC) and ceramide (via SMS) second messenger pools, providing a distinct lipid signaling signature unattainable with single-target inhibitors. - Supply Chain Assurance: Available from BenchChem with batch-to-batch consistency and global logistics support, ensuring your multi-year research programs proceed without interruption.

Molecular Formula C11H16OS2
Molecular Weight 228.4 g/mol
CAS No. 83373-60-8
Cat. No. B1669714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD609
CAS83373-60-8
SynonymsD 609
D-609
D609
tricyclodecan-9-yl xanthate
tricyclodecane-9-yl-xanthogenate
xanthate D609
Molecular FormulaC11H16OS2
Molecular Weight228.4 g/mol
Structural Identifiers
SMILESC1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+]
InChIInChI=1S/C11H16OS2/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-10H,1-5H2,(H,13,14)
InChIKeyPWLXJBSAUKKGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D609 (CAS 83373-60-8) for Research Procurement: Baseline Identity and Pharmacological Class


D609 (CAS 83373-60-8), also referred to as tricyclodecan-9-yl-xanthogenate (potassium salt), is a synthetic xanthate-class small molecule that functions as a competitive inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS). [1] Reported to have antioxidant, antiviral, anti-inflammatory, and anti-proliferative activities, its primary reported mechanism is the competitive inhibition of PC-PLC, which has been measured with a Ki value of 6.4 μM in enzymatic assays. [2]

Why Generic Substitution of D609 with Other Phospholipase or Sphingolipid Pathway Inhibitors Fails


Simply substituting D609 with a generic PC-PLC inhibitor or an alternative SMS inhibitor introduces significant scientific risk due to its dual-target profile (PC-PLC and SMS), unique selectivity fingerprint across phospholipase isozymes, and the complex interplay of its direct antioxidant capacity. [1] Unlike most in-class agents that narrowly target one enzyme or lack comprehensive selectivity data, D609's quantifiable lack of inhibition against PI-PLC, PLA2, and PLD at concentrations up to 50 μM provides a defined window of target engagement that alternative compounds cannot guarantee. Furthermore, its dual suppression of both DAG (via PC-PLC) and ceramide (via SMS) second messenger pathways produces a distinct lipid signaling signature unattainable with single-target inhibitors, making generic substitution experimentally invalid without rigorous revalidation of all downstream readouts. [2]

Quantitative Differentiation Evidence for D609 (CAS 83373-60-8) in Research Procurement


Selective PC-PLC Inhibition with Defined Phospholipase Isozyme Counter-Screening Data

D609 exhibits selective inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC) with a Ki of 6.4 μM, while demonstrating no measurable inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC), phospholipase A2 (PLA2), or phospholipase D (PLD) at concentrations up to 50 μM. This selectivity profile, validated through direct enzyme assays, provides a defined target engagement window for PC-PLC-dependent signaling studies. [1]

Phospholipase C Signal Transduction Lipid Signaling

Quantitative SMS Inhibition with Concentration-Dependent Activity Reduction

D609 inhibits sphingomyelin synthase (SMS) activity in a concentration-dependent manner, reducing enzyme activity by 55.5% at 100 μg/mL and by 90.5% at 200 μg/mL in membrane preparations. [1] This dual inhibition of both PC-PLC and SMS distinguishes D609 from single-target SMS inhibitors, enabling simultaneous modulation of both DAG and ceramide signaling pathways. [2]

Sphingomyelin Synthase Ceramide Signaling Lipid Metabolism

Comparative SMS Inhibitory Potency as a Benchmark Reference Compound

In a comparative study of novel synthetic dual inhibitors of secretory phospholipase A2 and sphingomyelin synthase, D609 served as the positive control compound. All eight newly synthesized compounds in the series demonstrated superior SMS inhibitory activity compared to D609 in SMS2 homogenate assays, establishing D609 as a quantifiable benchmark reference for evaluating next-generation SMS inhibitors. [1]

Sphingomyelin Synthase Inhibitor Drug Discovery Benchmark Reference

In Vivo Radioprotective Efficacy via Direct Antioxidant Mechanism

D609 demonstrates direct antioxidant activity independent of its enzyme inhibitory functions. When administered intravenously at 50 mg/kg to mice 10 minutes prior to total body ionizing radiation (6.5 and 8.5 Gy), D609 protected against IR-induced lethality. [1] This radioprotective effect was associated with reduced production of reactive oxygen species, preservation of intracellular reduced glutathione, and decreased oxidative damage to proteins and lipids in lymphocytes. [2]

Radioprotection Oxidative Stress In Vivo Pharmacology

PC-PLC-Dependent Immune Modulation in Antituberculosis Response

In a murine model of Mycobacterium tuberculosis infection, pretreatment with D609 resulted in a marked increase in tissue bacterial load and enhanced inflammatory infiltration in lung tissues, concomitant with reduced pro-inflammatory mediator expression in peripheral blood. [1] In vitro, D609-pretreated bone marrow-derived dendritic cells (BMDCs) exhibited significantly diminished antigen phagocytosis and processing capabilities, with impaired T cell activation and IFN-γ secretion in DC-T cell coculture systems. [2]

Dendritic Cell Function Mycobacterium tuberculosis Host-Directed Therapy

PC-PLC Inhibition Suppresses LPS- and IFNγ-Induced Nitric Oxide Production

D609 suppresses lipopolysaccharide (LPS)- and interferon-gamma (IFNγ)-induced nitric oxide (NO) production in phagocytic cells with an IC50 of 20 μg/mL. [1] This anti-inflammatory effect is linked to the inhibition of inducible nitric oxide synthase (iNOS) expression and provides a quantifiable benchmark for evaluating PC-PLC-dependent inflammatory signaling pathways.

Inflammation Nitric Oxide Synthase Macrophage Activation

Optimal Research Application Scenarios for D609 (CAS 83373-60-8) Based on Validated Quantitative Evidence


Dissecting PC-PLC-Dependent Signaling Pathways with Validated Isozyme Selectivity

D609 is optimally deployed as a pharmacological tool in cell-based signaling studies requiring selective inhibition of PC-PLC without confounding effects on PI-PLC, PLA2, or PLD. The documented Ki of 6.4 μM for PC-PLC and absence of inhibition against other phospholipases at concentrations up to 50 μM provide a defined experimental window for attributing phenotypic outcomes specifically to PC-PLC activity. This selectivity profile is particularly valuable for studies investigating DAG-mediated signal transduction, TNF receptor signaling, and growth factor receptor internalization pathways where PC-PLC has been mechanistically implicated. [1]

Modulating Sphingolipid Metabolism via Dual PC-PLC/SMS Inhibition

For research programs investigating the intersection of glycerolipid and sphingolipid signaling, D609 offers a unique dual-target pharmacological profile. The compound reduces SMS activity by 55.5% at 100 μg/mL and 90.5% at 200 μg/mL in membrane preparations while simultaneously inhibiting PC-PLC, enabling coordinated modulation of both DAG and ceramide second messenger pools. This dual activity makes D609 particularly suitable for studies examining cell cycle regulation, apoptosis, and differentiation where both lipid signaling axes converge. [1]

Benchmark Reference for Novel SMS Inhibitor Development and Validation

D609 serves as an established positive control and benchmark reference compound in medicinal chemistry programs developing next-generation sphingomyelin synthase inhibitors. Its reproducible activity in SMS2 homogenate assays provides a validated baseline for comparing the potency of novel synthetic candidates, as demonstrated in studies where all newly synthesized dual sPLA2/SMS inhibitors showed improved activity relative to D609.

Investigating Oxidative Stress and Radioprotection Independent of Enzyme Inhibition

D609's validated direct antioxidant capacity, demonstrated by in vivo radioprotection at 50 mg/kg i.v. against 6.5-8.5 Gy total body irradiation in mice, enables its use as a chemical probe for dissecting oxidative stress responses independent of PC-PLC or SMS inhibition. The compound's xanthate moiety confers free radical scavenging activity comparable to pyrrolidinedithiocarbamate, making it suitable for studies examining reactive oxygen species-mediated cellular damage, lipid peroxidation, and NF-κB activation pathways. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for D609

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.